3,4-Difluoro-5-(trifluoromethyl)benzaldehyde
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Overview
Description
3,4-Difluoro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the direct fluorination of 3,4-difluorobenzaldehyde using trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques and equipment ensures that the compound is produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as Grignard reagents and organolithium compounds are often used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Difluoro-5-(trifluoromethyl)benzoic acid.
Reduction: 3,4-Difluoro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
3,4-Difluoro-5-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. It can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites, altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Similar in structure but lacks the trifluoromethyl group.
3-Fluoro-5-(trifluoromethyl)benzaldehyde: Similar but with only one fluorine atom on the benzene ring.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar but with different positions of the fluorine and trifluoromethyl groups
Uniqueness
3,4-Difluoro-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and in the study of biochemical mechanisms .
Properties
IUPAC Name |
3,4-difluoro-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANOWXFVOONYHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621836 |
Source
|
Record name | 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134099-28-8 |
Source
|
Record name | 3,4-Difluoro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60621836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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